molecular formula C11H18O2 B12643687 3-Methyl-4-pentenyl 2-methylisocrotonate CAS No. 84110-41-8

3-Methyl-4-pentenyl 2-methylisocrotonate

Cat. No.: B12643687
CAS No.: 84110-41-8
M. Wt: 182.26 g/mol
InChI Key: JJUUVGROFZPNOE-POHAHGRESA-N
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Description

3-Methyl-4-pentenyl 2-methylisocrotonate: is an organic compound with the molecular formula C11H18O2. It is an ester derived from 2-methylisocrotonic acid and 3-methyl-4-pentenol. This compound is known for its unique chemical structure, which includes multiple double bonds and an ester functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-pentenyl 2-methylisocrotonate typically involves the esterification of 2-methylisocrotonic acid with 3-methyl-4-pentenol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Scientific Research Applications

Chemistry: 3-Methyl-4-pentenyl 2-methylisocrotonate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is studied for its potential interactions with enzymes and other biomolecules. It serves as a model compound for studying ester hydrolysis and other biochemical processes .

Medicine: While not widely used in medicine, this compound is investigated for its potential pharmacological properties. Its derivatives may have applications in drug development .

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its ester group imparts a pleasant aroma, making it valuable in the formulation of perfumes and food additives .

Mechanism of Action

The mechanism of action of 3-Methyl-4-pentenyl 2-methylisocrotonate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of 2-methylisocrotonic acid and 3-methyl-4-pentenol. These hydrolysis products can further participate in metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4-pentenyl 2-methylisocrotonate is unique due to its specific combination of double bonds and ester group, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

84110-41-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-methylpent-4-enyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C11H18O2/c1-5-9(3)7-8-13-11(12)10(4)6-2/h5-6,9H,1,7-8H2,2-4H3/b10-6-

InChI Key

JJUUVGROFZPNOE-POHAHGRESA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OCCC(C)C=C

Canonical SMILES

CC=C(C)C(=O)OCCC(C)C=C

Origin of Product

United States

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